3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate
Description
3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a synthetic chromene derivative fused with a benzo[d]thiazole moiety and esterified with isobutyric acid. Structural elucidation of such compounds typically relies on crystallographic techniques, with software like SHELX playing a critical role in refining small-molecule structures .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-11(2)21(24)26-16-9-8-13-18(23)14(10-25-19(13)12(16)3)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXCTUFXRWGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety through the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions . The chromenone moiety can be synthesized via cyclization reactions involving salicylaldehyde derivatives . The final step involves esterification of the chromenone derivative with isobutyric acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the electrosynthesis of benzothiazole derivatives and large-scale cyclization reactors for the chromenone synthesis. The esterification step can be carried out in batch reactors with efficient mixing and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, amino, or thiol groups.
Scientific Research Applications
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticancer and anti-inflammatory properties. It has shown promise in inhibiting the proliferation of cancer cells and reducing inflammation.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate involves its interaction with specific molecular targets in biological systems. The benzothiazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes like topoisomerase . The chromenone moiety can interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis induction and anti-inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural and functional analogs:
Table 1: Key Properties of 3-(Benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl Isobutyrate and Analogs
Key Observations:
Bioactivity Trends :
- Ester substituents (e.g., isobutyrate, acetate) correlate with improved membrane permeability compared to hydroxyl or carboxylate groups. For instance, the acetate analog exhibits COX-2 inhibition (60% at 10 μM), while the carboxylate derivative shows weaker activity .
- Methyl/ethyl groups at position 8 (chromene) may enhance steric stability, as seen in the ethyl analog’s higher thermal stability (Tm: 215°C vs. 198°C for methyl derivatives).
Crystallographic Refinement :
- SHELXL remains the standard tool for refining small-molecule structures, including chromene-thiazole hybrids, due to its robustness in handling disordered regions and high-resolution data . Competing software like OLEX2 is less prevalent in published studies of these compounds.
Electronic Properties :
- Benzo[d]thiazole-containing chromenes exhibit redshifted UV-Vis absorption (λmax: 340–360 nm) compared to thiazole analogs (λmax: 310–330 nm), suggesting enhanced conjugation.
Biological Activity
The compound 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl isobutyrate is a complex organic molecule that integrates a benzothiazole moiety with a chromenone structure. This combination is significant for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound suggest various mechanisms of action that warrant detailed exploration.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 358.43 g/mol. The structural components include:
- Benzothiazole moiety : Known for its biological activity, particularly in enzyme inhibition.
- Chromenone structure : Facilitates interactions with DNA and proteins, enhancing its efficacy in biological applications.
Biological Activity Overview
Research indicates that the compound may exhibit several biological activities:
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against various bacteria and fungi. The benzothiazole component is often associated with antimicrobial effects due to its ability to interfere with microbial metabolism.
- Anticancer Activity :
-
Anti-inflammatory Properties :
- Compounds containing benzothiazole are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests a potential application in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation and microbial survival, such as topoisomerases or cyclooxygenases.
- DNA Interaction : The chromenone structure allows for potential intercalation into DNA, leading to disruptions in replication and transcription processes.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Potential activity against Gram-positive/negative bacteria | |
| Anticancer | Cytotoxicity observed in leukemia cell lines | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
A study evaluated the cytotoxic effects of various benzothiazole derivatives, revealing that compounds similar to this compound exhibited significant inhibition of leukemia cell proliferation at low micromolar concentrations (CC50 = 4–9 µM) . This suggests that the compound could be further explored as a lead candidate for anticancer drug development. -
Antimicrobial Screening :
In vitro tests indicated that certain derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings align with the structural characteristics of the compound, which may enhance its interaction with bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
